- Studies on improved synthesis of 2'-deoxyribonucleosides of pyridazine derivatives, Collection of Czechoslovak Chemical Communications, 2006, 71(6), 889-898

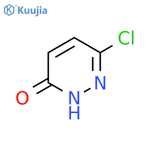

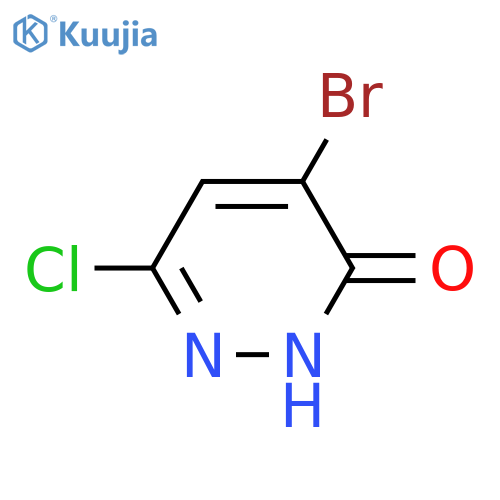

Cas no 933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one)

933041-13-5 structure

상품 이름:4-bromo-6-chloro-2,3-dihydropyridazin-3-one

CAS 번호:933041-13-5

MF:C4H2BrClN2O

메가와트:209.428478717804

MDL:MFCD21364604

CID:1025857

PubChem ID:11586522

4-bromo-6-chloro-2,3-dihydropyridazin-3-one 화학적 및 물리적 성질

이름 및 식별자

-

- 4-Bromo-6-chloropyridazin-3(2H)-one

- 5-bromo-3-chloro-1H-pyridazin-6-one

- 4-Bromo-6-chloropyridazin-3-ol

- 4-bromo-6-chloro-2H-pyridazin-3-one

- YUPQAGSTMGZXNO-UHFFFAOYSA-N

- 5794AC

- 4-bromo-6-chloro-pyridazin-3(2H)-one

- SY114587

- 4-Bromo-6-chloro-3(2H)-pyridazinone (ACI)

- 4-bromo-6-chloro-2,3-dihydropyridazin-3-one

- MFCD21364604

- EN300-117517

- CS-W006982

- SCHEMBL23037189

- G10837

- DTXSID50468994

- SCHEMBL163551

- AKOS016007315

- AS-10362

- 933041-13-5

-

- MDL: MFCD21364604

- 인치: 1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)

- InChIKey: YUPQAGSTMGZXNO-UHFFFAOYSA-N

- 미소: O=C1C(Br)=CC(Cl)=NN1

계산된 속성

- 정밀분자량: 207.90390g/mol

- 동위원소 질량: 207.90390g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 211

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 41.5

- 소수점 매개변수 계산 참조값(XlogP): 1.2

4-bromo-6-chloro-2,3-dihydropyridazin-3-one 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H332-H335

- 경고성 성명: P280-P305+P351+P338-P310

- 저장 조건:Inert atmosphere,2-8°C

4-bromo-6-chloro-2,3-dihydropyridazin-3-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A301258-100g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 100g |

$550.0 | 2025-02-25 | |

| Chemenu | CM102364-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 25g |

$186 | 2024-07-19 | |

| Enamine | EN300-117517-0.5g |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one |

933041-13-5 | 95% | 0.5g |

$20.0 | 2023-06-08 | |

| eNovation Chemicals LLC | Y0986236-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 95% | 25g |

$470 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1046907-25g |

4-BroMo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 25g |

$165 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-10g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 98% | 10g |

¥849.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 98% | 25g |

¥1456.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CM476-1g |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one |

933041-13-5 | 97% | 1g |

277.0CNY | 2021-08-03 | |

| Alichem | A029194436-5g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 5g |

$195.00 | 2023-08-31 | |

| Ambeed | A301258-1g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 1g |

$10.0 | 2025-02-25 |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Bromine Solvents: Water ; 2 d, 90 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

참조

- Preparation of novel substituted pyridin-2-ones and pyridazin-3-ones, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; 4 h, rt

1.2 Reagents: Water ; 4 h, rt

참조

- Biaryl amide compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

참조

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,

합성회로 5

반응 조건

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

참조

- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,

합성회로 6

반응 조건

1.1 Reagents: Sulfuric acid , Bromine Solvents: Dichloromethane ; 10 h, 30 °C

1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C

1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C

참조

- Synthetic method of 4-bromo-6-chloropyridazin-3(2H)-one, China, , ,

합성회로 7

반응 조건

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, reflux; reflux → rt

참조

- Preparation of pyridazinones and their use as Btk inhibitors, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; 4 h, rt

1.2 Reagents: Water ; 4 h, rt

참조

- Preparation of biaryl amide compounds as Raf kinase inhibitor, United States, , ,

합성회로 9

반응 조건

1.1 Reagents: Sodium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, reflux

참조

- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 25 °C; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C

참조

- Pyrazolo[1,5-a]pyrimidine compounds useful in the treatment of cancer, autoimmune and inflammatory disoders, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, 100 °C

참조

- Preparation of pyridazinone or pyridinone compounds as PARP7 inhibitors useful in treatment of cancers, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C

참조

- N-phenyl-2-(3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide derivatives for treating cystic fibrosis, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 1 h, 20 °C

1.2 Reagents: Water ; 5 h, rt

1.2 Reagents: Water ; 5 h, rt

참조

- Preparation of isoxazoline derivatives as inhibitors of matrix metalloproteinase MMP-13 and therapeutic agents, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C

참조

- Preparation of pyridazine derivatives as SMARCA2/4 degraders, World Intellectual Property Organization, , ,

합성회로 15

반응 조건

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 30 min, 0 °C; 1 h, 25 °C

1.2 Solvents: Water ; 4 h, 25 °C

1.2 Solvents: Water ; 4 h, 25 °C

참조

- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic, Journal of Medicinal Chemistry, 2020, 63(5), 2013-2027

합성회로 16

반응 조건

1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

참조

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (BTK) inhibitors., World Intellectual Property Organization, , ,

합성회로 17

반응 조건

1.1 Reagents: Potassium acetate , Potassium bromide Solvents: Water ; 15 min, rt

1.2 Reagents: Bromine ; 2 h, 90 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Bromine ; 2 h, 90 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

참조

- Preparation of 2-(hetero)aryl-substituted 2-pyridazinyl-3(2H)-one derivatives as FGFR tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

합성회로 18

반응 조건

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt → reflux; overnight, reflux

참조

- Preparing method and application of pyridazinone-based histone deacetylase inhibitor, China, , ,

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Raw materials

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preparation Products

4-bromo-6-chloro-2,3-dihydropyridazin-3-one 관련 문헌

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

5. Book reviews

933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one) 관련 제품

- 2138384-10-6(1-(pent-4-en-1-yl)-1H-indol-4-amine)

- 52008-91-0(2-ethyl-5-hydroxybenzoic acid)

- 1824483-85-3(4-(3-Aminobutyl)-3-chlorophenol)

- 1352630-63-7(1-(2-bromo-4-chlorophenyl)pyrrolidine)

- 2426-86-0(6-Nitro-o-vanillin)

- 891869-65-1(1-(3,4-difluorophenyl)-4-(4-ethenylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1807079-54-4(4-Chloro-6-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)

- 7522-27-2(3-CHLORO-N N-BIS(TRIMETHYLSILYL)ANILINE&)

- 56797-01-4(Cerium III 2-ethylhexanoate)

- 2228499-97-4(tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:933041-13-5)4-bromo-6-chloro-2,3-dihydropyridazin-3-one

순결:99%

재다:100g

가격 ($):501.0